4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane CAS number and nomenclature
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane CAS number and nomenclature
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Applications in Fluorochemical Drug Development
Executive Summary
The incorporation of heavily fluorinated motifs into organic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The compound 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane represents a highly specialized intermediate designed to introduce a robust, lipophilic, and metabolically stable fluorinated tag into complex molecules. This technical guide elucidates the structural nomenclature, physicochemical profile, and mechanistic synthesis of this compound, providing drug development professionals with a self-validating framework for its utilization.
Nomenclature and Structural Elucidation
The IUPAC nomenclature of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane systematically describes a highly functionalized aliphatic chain:
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Octane Backbone: The core structure is an eight-carbon unbranched aliphatic chain.
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Positions C1 and C2 (The Fluorinated Headgroup): The terminal C1 is a fully fluorinated methyl group ( −CF3 ). The adjacent C2 bears a single fluorine atom and a trifluoromethoxy group ( −OCF3 ). This −CF(OCF3)CF3 motif is a "super-halogen" equivalent, dramatically increasing the molecule's lipophilicity (LogP) without introducing excessive steric bulk.
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Position C4 (The Reactive Handle): An iodine atom is positioned at C4. This is a direct consequence of the regioselective radical addition mechanism used during its synthesis. The C4-iodo group serves as a versatile synthetic handle for downstream cross-coupling or reduction.
Physicochemical Properties
The physical and chemical properties of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane are dictated by the stark contrast between its highly electronegative fluorinated head and its lipophilic hydrocarbon tail. The specific parameters are summarized in the table below[1].
| Property | Value |
| CAS Number | 200501-94-6 |
| Molecular Formula | C9H12F7IO |
| Molecular Weight | 396.09 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~180–200 °C (estimated at 760 mmHg) |
| Density | ~1.6–1.8 g/cm³ (estimated) |
| Reactivity Profile | Light-sensitive (due to the weak C-I bond); stable under inert atmosphere |
Mechanistic Synthesis: Atom Transfer Radical Addition (ATRA)
The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane is achieved via an Atom Transfer Radical Addition (ATRA) of 1-iodo-1,2,2,2-tetrafluoro-1-(trifluoromethoxy)ethane to 1-hexene[2].
The Causality of ATRA: Perfluoroalkyl iodides possess unusually weak carbon-iodine bonds (~50–60 kcal/mol) due to the strong electron-withdrawing nature of the adjacent fluorine atoms. While traditional ATRA reactions required toxic tin reagents or explosive peroxides, modern methodologies utilize photoredox catalysis[3]. Visible light excites a photocatalyst to a long-lived triplet state, which undergoes a single-electron transfer (SET) to homolytically cleave the C-I bond[4]. The resulting electrophilic perfluoroalkyl radical adds regioselectively to the less sterically hindered, more electron-rich terminal carbon of 1-hexene. The newly formed secondary alkyl radical then abstracts an iodine atom from another molecule of the starting iodide, propagating the chain and yielding the C4-iodo product.
Photoredox-catalyzed Atom Transfer Radical Addition (ATRA) mechanism for the synthesis.
Experimental Protocol: Visible-Light Mediated ATRA
To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system.
Objective: Synthesize 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane via photoredox ATRA.
Step 1: Reaction Setup In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Ru(bpy)3Cl2 (1.0 mol%) as the photocatalyst. Seal the tube with a rubber septum and purge with argon for 10 minutes.
Step 2: Reagent Addition Under a positive pressure of argon, inject degassed acetonitrile (5 mL), 1-hexene (1.5 mmol), and 1-iodo-1,2,2,2-tetrafluoro-1-(trifluoromethoxy)ethane (1.0 mmol).
Step 3: Rigorous Degassing (Critical Causality Step) Perform three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen ( O2 ) is a triplet diradical. If present, it will rapidly react with the intermediate carbon-centered perfluoroalkyl radical at diffusion-controlled rates, forming peroxy species and prematurely terminating the ATRA chain propagation[4]. Complete removal of O2 is non-negotiable for achieving quantitative yields.
Step 4: Irradiation Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours.
Step 5: Workup and Self-Validating Analytical Check Dilute the mixture with water and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure. Self-Validation: Before proceeding to purification, analyze a crude aliquot via 19F NMR and GC-MS.
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19F NMR: Successful conversion is validated by the complete disappearance of the characteristic −CF3 signal of the starting iodide and the emergence of a new upfield-shifted −CF3 signal corresponding to the product (due to the change from an adjacent iodine to an adjacent −CH2− group).
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GC-MS: The mass spectrum must confirm the molecular ion peak at m/z 396.09[1], alongside a characteristic fragmentation peak at m/z 269 corresponding to the loss of the iodine atom.
Downstream Applications in Drug Development
While the heavily fluorinated headgroup provides metabolic stability (by blocking cytochrome P450 oxidation sites) and enhances membrane permeability, the iodine atom at C4 is a synthetic liability if left in a final drug candidate due to potential alkylating activity. However, it serves as a brilliant synthetic handle for late-stage functionalization[5].
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Hydrodehalogenation: Radical reduction (e.g., using Bu3SnH / AIBN) replaces the iodine with a hydrogen atom, yielding the highly stable aliphatic derivative 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane (CAS 200501-95-7)[6].
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Transition Metal Cross-Coupling: The secondary alkyl iodide can participate in cross-coupling reactions (e.g., Negishi or Suzuki-Miyaura variants adapted for alkyl electrophiles) to attach this lipophilic tail directly to aromatic drug scaffolds.
Downstream functionalization pathways of the versatile C4-iodo handle in drug development.
References
1.[1] Fluoroalkanes - Organofluorine / Alfa Chemistry. Source: alfa-chemistry.com. URL: 2.[6] 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)octane - CAS号 - 摩熵化学. Source: molaid.com. URL: 3.[2] (Me3Si)3SiH-Mediated Intermolecular Radical Perfluoroalkylation Reactions of Olefins in Water | The Journal of Organic Chemistry. Source: acs.org. URL: 4.[5] Multicomponent Reactions between Heteroatom Compounds and Unsaturated Compounds in Radical Reactions - MDPI. Source: mdpi.com. URL: 5.[3] Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition | Organic & Biomolecular Chemistry. Source: rsc.org. URL: 6.[4] Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst | The Journal of Physical Chemistry A. Source: acs.org. URL:
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